3-Chloro-4-(trifluoromethyl)benzoyl fluoride
Overview
Description
3-Chloro-4-(trifluoromethyl)benzoyl fluoride: is an organic compound with the molecular formula C8H3ClF4O . It is a derivative of benzoyl fluoride, where the benzene ring is substituted with a chlorine atom at the third position and a trifluoromethyl group at the fourth position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
Similar compounds like 4-(trifluoromethyl)benzoyl chloride have been used in suzuki-type coupling reactions with phenylboronic acid .
Mode of Action
It’s structurally similar compound, 4-(trifluoromethyl)benzoyl chloride, undergoes microwave-promoted suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(trifluoromethyl)benzoyl fluoride typically involves the reaction of 3-Chloro-4-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid is converted to the corresponding acid chloride, which is then treated with hydrogen fluoride to yield the desired benzoyl fluoride .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-(trifluoromethyl)benzoyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom in the benzoyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to form the corresponding benzoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
Nucleophilic substitution: Substituted benzamides, esters, and thioesters.
Reduction: 3-Chloro-4-(trifluoromethyl)benzyl alcohol.
Oxidation: 3-Chloro-4-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Chemistry: 3-Chloro-4-(trifluoromethyl)benzoyl fluoride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates that target specific enzymes or receptors. Its trifluoromethyl group enhances the metabolic stability and bioavailability of the resulting compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high chemical resistance and durability .
Comparison with Similar Compounds
4-Chlorobenzotrifluoride: Similar structure but lacks the benzoyl fluoride group.
3-Chlorobenzotrifluoride: Similar structure but lacks the benzoyl fluoride group.
4-(Trifluoromethyl)benzyl chloride: Contains a trifluoromethyl group but has a benzyl chloride instead of a benzoyl fluoride .
Uniqueness: 3-Chloro-4-(trifluoromethyl)benzoyl fluoride is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzene ring, along with the reactive benzoyl fluoride group. This combination of functional groups imparts distinct reactivity and chemical properties, making it a versatile compound in various chemical syntheses .
Properties
IUPAC Name |
3-chloro-4-(trifluoromethyl)benzoyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-6-3-4(7(10)14)1-2-5(6)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWQBKFFFFXDJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346756 | |
Record name | 3-Chloro-4-(trifluoromethyl)benzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-62-7 | |
Record name | 3-Chloro-4-(trifluoromethyl)benzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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